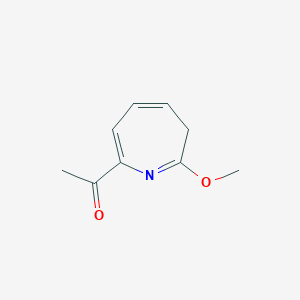
5-hydroxy-3-(4-methoxyphenyl)-7-((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sissotrin, also known as Biochanin A 7-O-glucoside, is a naturally occurring isoflavonoid glycoside. It is primarily found in plants such as chickpeas (Cicer arietinum) and red clover (Trifolium pratense). Sissotrin is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sissotrin can be synthesized through the glucosylation of Biochanin A. One method involves the use of a glucosyltransferase enzyme, which catalyzes the transfer of a glucose moiety to Biochanin A under optimal conditions (30°C, pH 7.5, and 10 mM magnesium ions) . Another approach involves microbial glycosylation using filamentous fungi such as Absidia coerulea, which can convert Biochanin A to Sissotrin .
Industrial Production Methods
Industrial production of Sissotrin typically involves the extraction and purification from natural sources. The process includes solvent extraction, crystallization, and drying to obtain the final product . Advances in biotechnological methods, such as enzyme-based production, are also being explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Sissotrin undergoes various chemical reactions, including nitration and acetylation. Nitration of Sissotrin can produce derivatives such as 6-nitrobiochanin A and 8-nitrobiochanin A, while acetylation can yield 2",3",4",6"-tetraacetylsissotrin .
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.
Acetylation: Acetic anhydride and a catalyst such as pyridine are commonly used.
Major Products
Nitration: Produces nitro derivatives like 6-nitrobiochanin A and 8-nitrobiochanin A.
Acetylation: Produces acetylated derivatives such as 2",3",4",6"-tetraacetylsissotrin.
Scientific Research Applications
Sissotrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. .
Industry: Used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Sissotrin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell membranes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Sissotrin is structurally similar to other isoflavonoid glycosides such as genistin, daidzin, and ononin. it is unique due to its specific glucosylation at the 7-O position of Biochanin A . This structural difference contributes to its distinct biological activities and potential health benefits .
List of Similar Compounds
Genistin: An isoflavonoid glycoside derived from genistein.
Daidzin: An isoflavonoid glycoside derived from daidzein.
Ononin: An isoflavonoid glycoside derived from formononetin.
Properties
Molecular Formula |
C22H22O10 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22?/m1/s1 |
InChI Key |
LFEUICHQZGNOHD-SQGFOMTPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


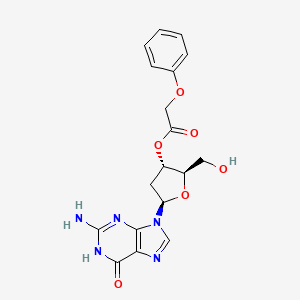
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
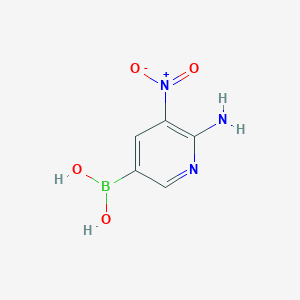
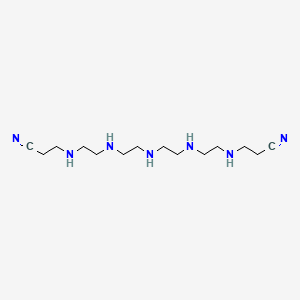
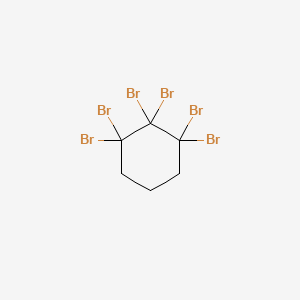
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
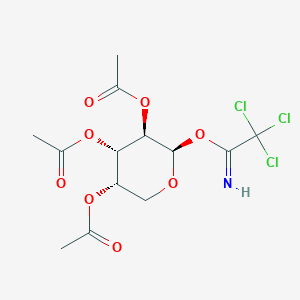
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)

![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
